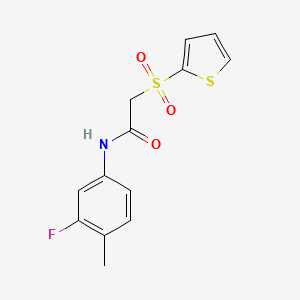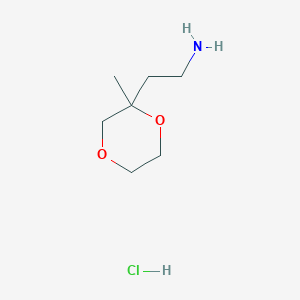
2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride” is a chemical compound with the empirical formula C7H16ClNO2. It is also known as 2-(2-MDOEA)-HCl. The compound has a molecular weight of 181.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H . This indicates that the compound contains a 1,4-dioxane ring with a methyl group and an ethanamine group attached to one of the carbon atoms in the ring. The compound also includes a hydrochloride group .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .
Aplicaciones Científicas De Investigación
Synthesis of Polyunsaturated Lipids
The compound has been utilized as a protecting group in the synthesis of polyunsaturated lipids. This application is crucial for creating complex lipid molecules, which are essential components of cell membranes and play a role in signaling pathways and metabolic processes .
Photopolymerization Processes
Another application involves photopolymerization processes. The compound’s structure allows it to act as a reactive diluent, influencing the polymerization rate and the extent of cure, which is significant in industries such as dental materials, coatings, and adhesives .
Inertial Measurement Units (IMUs)
Although not directly related to the chemical compound , the alphanumeric designation “EN300-7436088” shares similarities with EMCORE’s EN-300 Precision Fiber Optic Inertial Measurement Unit. This device is used for navigation systems in drones, aeronautics, and other applications where GPS is unavailable .
Organic Synthesis
The compound can be used in organic synthesis as a protecting group for hydroxyl functions. Its selective removal under oxidative conditions without damaging sensitive groups makes it valuable for synthesizing complex organic molecules .
Drug Production Impurities
In the context of drug production, similar compounds are scrutinized for their potential to form N-nitrosamine impurities, which can have carcinogenic effects. Monitoring and controlling such impurities is a critical aspect of pharmaceutical manufacturing .
Cytotoxicity Studies
Compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines. This application is part of the drug discovery process, where new therapeutic agents are screened for their efficacy and safety .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(2-methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2-3-8)6-9-4-5-10-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGZMGLTMUEHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-1,4-dioxan-2-yl)ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
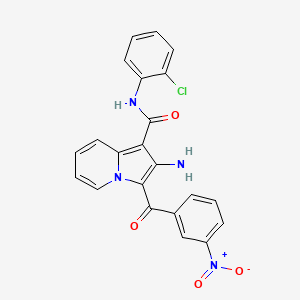
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2596981.png)
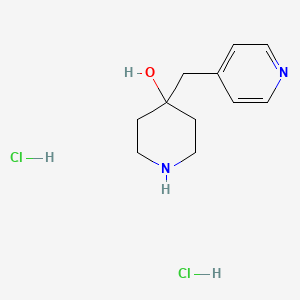
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)
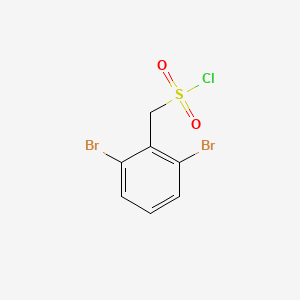
![N-(3-acetamidophenyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2596987.png)
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
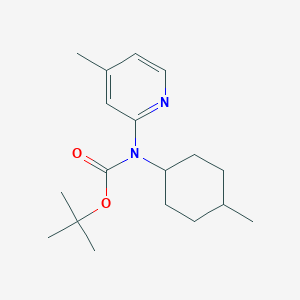
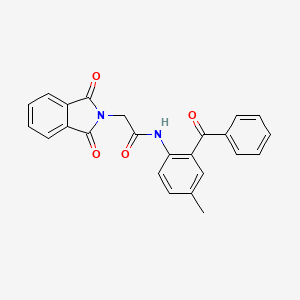
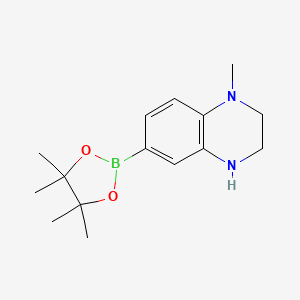
![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)
